N-{[5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenoxyacetamide
Description
The compound N-{[5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenoxyacetamide is a structurally complex molecule featuring multiple pharmacophoric motifs. Its core structure includes:
- A 4,5-dihydropyrazole ring substituted with 4-fluorophenyl and thiophen-2-yl groups.
- A 1,2,4-triazole ring linked via a sulfanyl (–S–) group to the pyrazole moiety, with 4-nitrophenyl and methyl-acetamide substituents.
- A phenoxyacetamide side chain connected to the triazole-methyl group.
Properties
IUPAC Name |
N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H26FN7O5S2/c33-22-10-8-21(9-11-22)27-17-26(28-7-4-16-46-28)37-39(27)31(42)20-47-32-36-35-29(38(32)23-12-14-24(15-13-23)40(43)44)18-34-30(41)19-45-25-5-2-1-3-6-25/h1-16,27H,17-20H2,(H,34,41) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCAMEUNSVUWFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CS2)C(=O)CSC3=NN=C(N3C4=CC=C(C=C4)[N+](=O)[O-])CNC(=O)COC5=CC=CC=C5)C6=CC=C(C=C6)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26FN7O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
671.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenoxyacetamide (referred to as "the compound" hereafter) is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, chemical properties, and biological activities of the compound, focusing on its anticancer properties and mechanisms of action.
The compound has a molecular formula of C30H30F N7O4S3 and a molecular weight of 667.8 g/mol. Its structural complexity includes various functional groups such as triazoles and pyrazoles, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C30H30F N7O4S3 |
| Molecular Weight | 667.8 g/mol |
| LogP | 3.7127 |
| LogD | 3.7127 |
| Polar Surface Area | 117.97 Ų |
| Hydrogen Bond Acceptors | 14 |
| Hydrogen Bond Donors | 1 |
Anticancer Activity
Recent studies have indicated that compounds containing pyrazole and triazole moieties exhibit significant anticancer activity. The compound was tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.
-
Cytotoxicity Assays : The compound demonstrated cytotoxic effects on several cancer cell lines. For instance, in a study measuring cell viability at different concentrations, it was found that treatment with the compound resulted in a dose-dependent decrease in cell viability across multiple cancer types.
Concentration (μg/mL) Cell Viability (%) 0 100 10 75 25 50 50 30 - Mechanism of Action : The anticancer effects are believed to be mediated through the inhibition of specific enzymes involved in tumor growth and metastasis. Notably, the compound may inhibit carbonic anhydrase (CA) isoenzymes, which are implicated in tumor progression.
Inhibition of Carbonic Anhydrases
The compound's ability to inhibit carbonic anhydrases (CAs) has been highlighted in various studies. CAs are essential for maintaining pH balance and facilitating tumor growth. Inhibitors of these enzymes have been explored as potential anticancer agents.
-
Selectivity : The compound exhibited selective inhibition towards hCA IX and XII isoforms, with IC50 values significantly lower than those for other isoforms, indicating its potential as a targeted therapy.
CA Isoform IC50 (nM) hCA IX 53.5 hCA XII 6.2
Case Studies
Several case studies have documented the biological activity of similar compounds with pyrazole and triazole structures:
- Study on Pyrazole Derivatives : A study published in Chemical Biology & Drug Design investigated a series of pyrazole derivatives for their anticancer properties. It was found that modifications to the pyrazole ring significantly enhanced cytotoxicity against human cancer cell lines .
- Triazole-based Compounds : Research on triazole-containing compounds has shown that they possess anti-inflammatory and analgesic properties alongside anticancer activity . These findings suggest that the incorporation of both triazole and pyrazole rings into a single molecule could yield compounds with multifaceted therapeutic benefits.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share core motifs (pyrazole, triazole, sulfanyl linkages) but differ in substituents, leading to variations in bioactivity. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Findings:
Thiophene-containing analogs (e.g., ) show improved metabolic stability due to sulfur’s resistance to oxidative degradation.
QSAR Predictions :
- Using QSAR models (Tanimoto coefficient >0.85), the target compound shares ~20% likelihood of similar gene expression profiles with triazole-acetamide analogs .
- Substituent polarity (e.g., nitro vs. chloro) significantly impacts logP and solubility, affecting membrane permeability .
Mechanistic Overlaps :
Q & A
Q. What are the optimal synthetic routes for this compound, and how can purity be ensured?
The synthesis involves multi-step reactions, including cyclization of pyrazole-thiophene intermediates, sulfanyl group introduction, and final acetamide coupling . Key steps include:
- Cyclization : Use cyclopropyl hydrazine and 2-thiophenyl ketone under acidic/basic conditions to form the pyrazole core .
- Sulfanyl coupling : Employ thiourea derivatives in polar aprotic solvents (e.g., DMF) with catalytic bases like triethylamine .
- Purification : Optimize via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity . Analytical validation requires ¹H/¹³C NMR for structural confirmation and HPLC-MS (C18 column, acetonitrile/water mobile phase) for purity assessment .
Q. How can the compound’s structural stability under varying pH and temperature conditions be evaluated?
- pH stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours, then analyze degradation products via LC-MS .
- Thermal stability : Perform thermogravimetric analysis (TGA) at 25–300°C (heating rate: 10°C/min) and differential scanning calorimetry (DSC) to identify decomposition points .
- Light sensitivity : Expose to UV-Vis light (254–365 nm) in quartz cuvettes and monitor absorbance changes .
Q. What in vitro assays are suitable for initial biological activity screening?
- Antimicrobial : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases (e.g., trypsin) to identify target engagement .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorophenyl vs. nitrophenyl groups) impact bioactivity?
- Comparative SAR : Synthesize analogs with substituent variations (e.g., chloro, methoxy) at the phenyl and triazole positions .
- Activity trends : Fluorophenyl enhances lipophilicity and target binding (e.g., kinase inhibition), while nitrophenyl improves electron-withdrawing effects, stabilizing reactive intermediates .
- Data contradiction : If fluorophenyl analogs show higher cytotoxicity but lower solubility, use logP calculations (ChemAxon) and molecular docking (AutoDock Vina) to rationalize discrepancies .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate permeability (Caco-2 model), hepatic metabolism (CYP450 isoforms), and toxicity (hERG inhibition) .
- Molecular dynamics : Simulate binding to serum albumin (PDB ID: 1AO6) to predict plasma protein binding using GROMACS .
- Bioavailability : Apply the Rule of Five (molecular weight <500, logP <5) and polar surface area (PSA <140 Ų) analyses .
Q. How can contradictory biological data (e.g., variable IC₅₀ values across studies) be resolved?
- Standardize assays : Use identical cell lines (ATCC-verified), culture conditions (e.g., 10% FBS, 5% CO₂), and positive controls (e.g., doxorubicin for cytotoxicity) .
- Batch variability : Characterize compound purity and stereochemistry (chiral HPLC) to rule out impurities affecting results .
- Mechanistic follow-up : Perform transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify off-target effects .
Methodological Challenges and Solutions
Q. What strategies mitigate low yields in the final coupling step?
- Optimize reaction conditions : Use microwave-assisted synthesis (100°C, 30 min) to accelerate coupling efficiency .
- Catalyst screening : Test Pd(OAc)₂/Xantphos for Buchwald-Hartwig amidation or CuI/1,10-phenanthroline for Ullmann-type reactions .
- Byproduct analysis : Identify side products (e.g., hydrolysis derivatives) via HRMS and adjust protecting groups (e.g., Fmoc) .
Q. How to address poor aqueous solubility in in vivo studies?
- Formulation : Prepare nanoemulsions (e.g., Tween-80/PEG-400) or liposomal encapsulation (phosphatidylcholine/cholesterol) .
- Prodrug design : Introduce phosphate or glycoside moieties at the acetamide group for enhanced hydrophilicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
